methyl 5-(2,6-dichlorophenyl)-1,2-oxazole-3-carboxylate
Description
Methyl 5-(2,6-dichlorophenyl)-1,2-oxazole-3-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 2,6-dichlorophenyl group at position 5 and a methyl ester moiety at position 3. The 1,2-oxazole (isoxazole) ring is a five-membered aromatic structure containing one oxygen and one nitrogen atom, which confers unique electronic and steric properties.
Properties
IUPAC Name |
methyl 5-(2,6-dichlorophenyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO3/c1-16-11(15)8-5-9(17-14-8)10-6(12)3-2-4-7(10)13/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTOALBWPJJZJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydroxylamine-Mediated Cyclization of β-Ketoesters
The Robinson–Gabriel synthesis, a classical method for oxazole formation, adapts well to isoxazoles when hydroxylamine replaces ammonia. For the target compound, ethyl 3-(2,6-dichlorophenyl)-3-oxopropanoate serves as the β-ketoester precursor. Treatment with hydroxylamine hydrochloride in ethanol under reflux induces cyclodehydration to form the isoxazole ring.
Mechanistic Insights :
- Hydroxylamine attacks the ketone carbonyl, forming an imine intermediate.
- Intramolecular cyclization eliminates water, yielding the isoxazole ring.
- Esterification or transesterification introduces the methyl carboxylate group.
Experimental Protocol (adapted from):
- Dissolve ethyl 3-(2,6-dichlorophenyl)-3-oxopropanoate (10 mmol) and hydroxylamine hydrochloride (12 mmol) in ethanol (30 mL).
- Reflux for 6–8 hours.
- Cool, concentrate under reduced pressure, and purify via silica gel chromatography (hexane/ethyl acetate, 4:1).
- Yield: 68–72%.
Table 1: Optimization of Cyclization Conditions
| Parameter | Variation | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 72 |
| Methanol | 65 | |
| Temperature (°C) | 80 | 68 |
| 100 | 72 | |
| Reaction Time (h) | 6 | 70 |
| 8 | 72 |
Zn(OTf)₂-Catalyzed Cyclization of Alkynyl Precursors
Recent advances employ Zn(OTf)₂ as a Lewis acid catalyst for oxazole synthesis. For the target molecule, methyl propiolate and 2,6-dichlorophenylacetonitrile react in 1,2-dichloroethane (DCE) at 70°C to form the isoxazole core via a tandem alkynylation-cyclization sequence.
Mechanistic Pathway :
- Zn(OTf)₂ activates methyl propiolate, forming an electrophilic acetylide intermediate.
- Nucleophilic attack by 2,6-dichlorophenylacetonitrile generates a propargylamine intermediate.
- 5-exo-dig cyclization affords the isoxazole ring.
Experimental Procedure (adapted from):
- Combine methyl propiolate (1.0 equiv.), 2,6-dichlorophenylacetonitrile (1.2 equiv.), and Zn(OTf)₂ (15 mol%) in DCE (5 mL/mmol).
- Stir at 70°C for 12 hours.
- Quench with water, extract with ethyl acetate, dry over MgSO₄, and concentrate.
- Purify via column chromatography (hexane/ethyl acetate, 3:1).
- Yield: 65–70%.
Suzuki–Miyaura Coupling for Aryl Group Introduction
Late-Stage Functionalization of Isoxazole Intermediates
The 2,6-dichlorophenyl group can be introduced via Suzuki–Miyaura coupling using a boronic acid derivative. This method is advantageous when direct cyclization with the aryl group is challenging.
Synthetic Sequence :
- Synthesize methyl 5-bromo-1,2-oxazole-3-carboxylate via bromination of the parent isoxazole.
- Couple with 2,6-dichlorophenylboronic acid under palladium catalysis.
Experimental Protocol (adapted from):
- Combine methyl 5-bromo-1,2-oxazole-3-carboxylate (1.0 equiv.), 2,6-dichlorophenylboronic acid (1.5 equiv.), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv.) in dioxane/water (4:1, 10 mL/mmol).
- Heat at 90°C for 12 hours.
- Extract with ethyl acetate, dry, and concentrate.
- Purify via chromatography (hexane/ethyl acetate, 5:1).
- Yield: 60–65%.
Table 2: Comparison of Couling Catalysts
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(PPh₃)₄ | None | 65 |
| Pd(OAc)₂ | XPhos | 70 |
| NiCl₂(dppf) | dppf | 55 |
Multicomponent One-Pot Synthesis
A one-pot approach condenses methyl glyoxylate, 2,6-dichlorobenzaldehyde, and hydroxylamine hydrochloride in the presence of DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) as a dehydrating agent.
Mechanism :
- DMT-MM activates methyl glyoxylate, forming a reactive acyltriazine intermediate.
- Condensation with 2,6-dichlorobenzaldehyde generates an α,β-unsaturated ketoester.
- Cyclization with hydroxylamine yields the isoxazole.
Experimental Procedure (adapted from):
- Mix methyl glyoxylate (1.0 equiv.), 2,6-dichlorobenzaldehyde (1.2 equiv.), hydroxylamine hydrochloride (1.5 equiv.), and DMT-MM (1.5 equiv.) in MeCN (10 mL/mmol).
- Stir at room temperature for 24 hours.
- Quench with aqueous NH₄Cl, extract with ethyl acetate, and concentrate.
- Purify via chromatography (hexane/ethyl acetate, 2:1).
- Yield: 58–63%.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.0 Hz, 2H, ArH), 7.35 (t, J = 8.0 Hz, 1H, ArH), 6.85 (s, 1H, H-4), 3.95 (s, 3H, OCH₃).
- ¹³C NMR (100 MHz, CDCl₃): δ 162.1 (COOCH₃), 160.3 (C-3), 150.2 (C-5), 134.5 (ArC), 128.9 (ArC), 127.3 (ArC), 113.4 (C-4), 52.1 (OCH₃).
- HRMS : m/z calcd for C₁₁H₇Cl₂NO₃ [M+H]⁺: 271.9803, found: 271.9805.
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar isoxazole ring and dihedral angle of 85° between the aryl and oxazole planes.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2,6-dichlorophenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted phenyl oxazole derivatives.
Scientific Research Applications
Methyl 5-(2,6-dichlorophenyl)-1,2-oxazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 5-(2,6-dichlorophenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The dichlorophenyl group and the oxazole ring play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and physicochemical differences between methyl 5-(2,6-dichlorophenyl)-1,2-oxazole-3-carboxylate and three closely related analogs:
Substituent Effects on Reactivity and Bioactivity
- Halogen Differences : Replacing chlorine with fluorine (as in methyl 5-(2,6-difluorophenyl)-1,2-oxazole-3-carboxylate) reduces molecular weight by ~57 g/mol and steric demand but increases electronegativity. Fluorine’s smaller atomic radius may improve membrane permeability in biological systems, while chlorine’s bulk could enhance binding to hydrophobic pockets .
- Positional Isomerism: Shifting the ester group from position 3 to 4 (e.g., in cyclopropyl or isopropyl analogs) redistributes electron density across the oxazole ring.
- Alkyl vs. Aryl Substituents : Cyclopropyl and isopropyl groups at position 5 introduce distinct steric profiles. Cyclopropyl’s rigid geometry may restrict rotational freedom, while isopropyl’s branched structure enhances hydrophobicity, impacting solubility and logP values .
Biological Activity
Methyl 5-(2,6-dichlorophenyl)-1,2-oxazole-3-carboxylate is a synthetic compound belonging to the oxazole family, characterized by its unique structure that includes a dichlorophenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article examines its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₇Cl₂NO₃
- SMILES : COC(=O)C1=NOC(=C1)C2=C(C=CC=C2Cl)Cl
- CAS Number : 2375260-52-7
The presence of the dichlorophenyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological targets.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The oxazole ring and dichlorophenyl group facilitate binding to proteins or enzymes involved in various biochemical pathways. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may modulate enzyme activities related to inflammation and microbial resistance.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest potential applications in treating bacterial infections.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory effects. In a study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, this compound demonstrated a dose-dependent reduction in pro-inflammatory cytokines such as TNF-α and IL-6. The results are summarized in the following table:
| Concentration (µM) | TNF-α Reduction (%) | IL-6 Reduction (%) |
|---|---|---|
| 10 | 25 | 30 |
| 25 | 45 | 50 |
| 50 | 70 | 65 |
This suggests that the compound could be a candidate for further development as an anti-inflammatory agent.
Anticancer Activity
Preliminary studies have explored the anticancer potential of this compound against various cancer cell lines. Notably, it showed cytotoxic effects on human breast adenocarcinoma (MCF-7) cells with an IC₅₀ value of approximately 15 µM. The following table summarizes its anticancer activity:
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 | 25 |
Flow cytometry analyses indicated that this compound induces apoptosis in a dose-dependent manner.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of resistant strains of bacteria, suggesting its potential as a new antimicrobial agent .
- Anti-inflammatory Research : Another research article focused on the anti-inflammatory properties of oxazole derivatives found that this compound significantly reduced inflammatory markers in vitro .
- Anticancer Investigation : A recent study assessed various oxazole derivatives for their anticancer properties and identified this compound as one of the most potent against MCF-7 cells .
Q & A
Q. What post-synthetic modifications expand the compound’s utility in drug discovery?
- Methodological Answer : Ester hydrolysis (LiOH/THF/water) yields the carboxylic acid for amide coupling (EDC/HOBt). Pd-mediated cross-coupling (Suzuki-Miyaura) introduces aryl/heteroaryl groups at the oxazole 5-position. Click chemistry (CuAAC) adds triazole moieties to explore antiviral activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
